molecular formula C14H17NO4 B144499 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid CAS No. 133851-52-2

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Cat. No.: B144499
CAS No.: 133851-52-2
M. Wt: 263.29 g/mol
InChI Key: QONNUMLEACJFME-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indolinecarboxylic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research due to its stability and versatility.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amino group in indolinecarboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of indolinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected compound.

Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and versatility of the synthesis process.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, primarily focusing on the deprotection of the Boc group. Common reagents for Boc deprotection include trifluoroacetic acid, hydrochloric acid in methanol, and oxalyl chloride in methanol . The deprotection process typically involves the cleavage of the Boc group, resulting in the formation of the free amine.

The compound can also participate in substitution reactions, where the Boc-protected amine can be selectively modified. For instance, the Boc group can be removed under acidic conditions, allowing for further functionalization of the indolinecarboxylic acid .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be compared with other Boc-protected compounds, such as Boc-protected pyrroles, indazoles, and pyrazoles . These compounds share similar protection and deprotection mechanisms but differ in their core structures and specific applications. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.

Similar compounds include:

  • Boc-protected pyrroles
  • Boc-protected indazoles
  • Boc-protected pyrazoles

These compounds are widely used in organic synthesis and medicinal chemistry for their protective capabilities and ease of deprotection .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNUMLEACJFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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